N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide
Description
N-(4-Methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group attached to the acetamide nitrogen and a phenylsulfonyl-anilino moiety at the α-position (Fig. 1).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOUYXWCGIXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide typically involves multiple steps:
Formation of the Anilinoacetamide Core: This can be achieved by reacting aniline with chloroacetic acid under basic conditions to form N-phenylglycine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with a suitable electrophile.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Compounds like combretastatin A-4 have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells .
- Induction of Oxidative Stress : Some derivatives induce reactive oxygen species (ROS) production, which can lead to cancer cell death .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activities. The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : Various sulfonamide derivatives have shown MIC values ranging from 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial effect is often attributed to the inhibition of folate synthesis pathways in bacteria .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the methoxy and sulfonamide groups may enhance their ability to modulate inflammatory pathways:
- Cytokine Inhibition : Some studies suggest that these compounds can reduce levels of pro-inflammatory cytokines, thus potentially alleviating conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antibacterial Activity Assessment
In another study, the compound was tested against a panel of bacterial strains. The results showed promising antibacterial activity with notable effects on biofilm formation, suggesting its potential use in treating infections associated with biofilm-forming bacteria.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The methoxyphenyl and phenylsulfonyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and reported activities:
Structure-Activity Relationships (SAR)
Substituent Effects on Aromatic Rings Methoxy vs. In contrast, fluorinated analogs (e.g., N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide) may exhibit altered pharmacokinetics due to increased metabolic stability and reduced basicity. Chloro and Benzodioxol Modifications: LX2343, bearing a chloro and benzodioxol group, shows potent anti-Alzheimer’s activity, suggesting that bulkier substituents improve blood-brain barrier penetration and Aβ-targeted efficacy.
Linkage Variations Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound enhances rigidity and hydrogen-bonding capacity compared to sulfanyl analogs (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide). This difference may explain the latter’s antimicrobial rather than anticancer or neurological activity. Quinazoline-Sulfonyl Additions: Compounds like 40 incorporate a quinazoline-sulfonyl group, significantly boosting anticancer activity (IC₅₀ < 10 µM) by likely targeting kinase pathways.
Heterocyclic Extensions
- Thiazole or quinazoline moieties (e.g., in and ) improve binding to enzymes like matrix metalloproteinases (MMPs) or tyrosine kinases, whereas simpler structures (e.g., the target compound) may lack such specificity.
Pharmacological Profiles
- Anticancer Activity : Quinazoline-sulfonyl derivatives (e.g., Compound 40) outperform simpler acetamides due to dual inhibition of tubulin and kinase pathways. The target compound’s absence of a heterocyclic extension may limit its potency in this domain.
- Neurological Activity : LX2343 demonstrates that chloro and benzodioxol groups are critical for Aβ modulation, a feature absent in the target compound.
- Antimicrobial Activity : Sulfanyl-linked analogs show moderate activity, suggesting the acetamide core alone is insufficient for broad-spectrum efficacy without targeted substituents.
Physicochemical Properties
- pKa : LX2343 derivatives have predicted pKa values of ~11.98, indicating moderate basicity suitable for CNS penetration.
Biological Activity
N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a methoxy group, an aniline moiety, and a sulfonamide group, which contribute to its biological properties.
Synthesis
The synthesis typically involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride followed by acetic anhydride to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to enhance yields.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it effectively inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and HCT116 cells | |
| Antimicrobial | Inhibits MRSA growth | |
| Anti-inflammatory | Reduces cytokine production |
Notable Research Findings
- Anticancer Activity : A study published in Cancer Letters highlighted that treatment with this compound resulted in a significant decrease in tumor size in xenograft models.
- Antimicrobial Studies : Research conducted by Patel et al. (2013) demonstrated that this compound had a minimum inhibitory concentration (MIC) against MRSA lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Mechanistic Insights : Computational studies have suggested that the compound interacts with key proteins involved in cancer progression, providing insights into its potential as a targeted therapy.
Q & A
Q. Why do solubility profiles vary between computational predictions and experimental data?
- Methodological Answer : Computational models (e.g., logS predictions) may neglect crystal packing effects. Experimental validation via shake-flask methods (pH 7.4 buffer) or co-solvent systems (e.g., PEG-400) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
